molecular formula C22H19FN2O3S B11359844 5-fluoro-N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}-3-methyl-1-benzofuran-2-carboxamide

5-fluoro-N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}-3-methyl-1-benzofuran-2-carboxamide

Cat. No.: B11359844
M. Wt: 410.5 g/mol
InChI Key: AIJYPKWRAFXBOO-UHFFFAOYSA-N
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Description

5-fluoro-N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}-3-methyl-1-benzofuran-2-carboxamide is a complex organic compound that features a benzofuran core, a thiazole ring, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}-3-methyl-1-benzofuran-2-carboxamide typically involves multi-step organic synthesis. Key steps may include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize cost. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran core, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the nitro groups (if present) on the thiazole ring, converting them to amines.

    Substitution: Electrophilic aromatic substitution can occur on the benzofuran and thiazole rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine-functionalized compounds.

Mechanism of Action

The mechanism of action of 5-fluoro-N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}-3-methyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. These may include:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-fluoro-N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}-3-methyl-1-benzofuran-2-carboxamide is unique due to its combination of a benzofuran core, thiazole ring, and methoxyphenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C22H19FN2O3S

Molecular Weight

410.5 g/mol

IUPAC Name

5-fluoro-N-[2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl]-3-methyl-1-benzofuran-2-carboxamide

InChI

InChI=1S/C22H19FN2O3S/c1-13-18-11-15(23)5-8-19(18)28-20(13)21(26)24-10-9-16-12-29-22(25-16)14-3-6-17(27-2)7-4-14/h3-8,11-12H,9-10H2,1-2H3,(H,24,26)

InChI Key

AIJYPKWRAFXBOO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)F)C(=O)NCCC3=CSC(=N3)C4=CC=C(C=C4)OC

Origin of Product

United States

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